Reactive Sticking Coefficient (RSC): Disilane vs. Silane on Polycrystalline Silicon — ~10× Higher Surface Reactivity
In a direct comparative study using both a collision-free molecular beam and a very low pressure CVD cell, the reactive sticking coefficients (RSCs) of room-temperature disilane and silane on a hot polycrystalline silicon surface were measured over a wide temperature range. Disilane exhibited RSCs that were approximately ten times higher than those for silane [1]. The RSCs for both precursors ranged from 6 × 10⁻⁵ to 4 × 10⁻² across the temperature conditions investigated, with disilane consistently demonstrating the higher values [1].
| Evidence Dimension | Reactive sticking coefficient (RSC) on polycrystalline silicon |
|---|---|
| Target Compound Data | RSC range: 6 × 10⁻⁵ to 4 × 10⁻²; approximately 10× higher than silane |
| Comparator Or Baseline | Silane (SiH₄): RSC range: 6 × 10⁻⁵ to 4 × 10⁻² (absolute values), with disilane ~10× higher at equivalent conditions |
| Quantified Difference | Roughly tenfold (factor of ~10) higher for disilane |
| Conditions | Room-temperature molecular beam and very low pressure CVD cell on hot polycrystalline silicon surface; temperature range spanning 710 °C to 1040 °C |
Why This Matters
A tenfold higher reactive sticking coefficient directly translates to higher deposition efficiency per unit of precursor gas flow, enabling reduced precursor consumption, faster throughput, or lower operating pressures—all critical procurement and process economics considerations.
- [1] Gates, S. M. et al. (1988) 'Reactive sticking coefficients for silane and disilane on polycrystalline silicon', Journal of Applied Physics. OSTI ID: 6014713. 'For disilane, we observed RSCs that were roughly ten times higher than those for silane.' View Source
